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2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibitor Design

The compound 2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide (C16H19N3O4S; MW 349.41 g/mol) is a synthetic small molecule featuring a glycinamide core with an N-methylsulfonyl-2-methoxyaniline substituent and a 2-pyridinylmethyl amide tail. It is listed in the ChemBridge screening compound library as catalog #6804526 and is indexed with the InChIKey DGDSVKLDAVBGGQ-UHFFFAOYSA-N.

Molecular Formula C16H19N3O4S
Molecular Weight 349.4 g/mol
Cat. No. B5608097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide
Molecular FormulaC16H19N3O4S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C
InChIInChI=1S/C16H19N3O4S/c1-23-15-9-4-3-8-14(15)19(24(2,21)22)12-16(20)18-11-13-7-5-6-10-17-13/h3-10H,11-12H2,1-2H3,(H,18,20)
InChIKeyDGDSVKLDAVBGGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide: Chemical Identity and Screening Library Context for Procurement


The compound 2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide (C16H19N3O4S; MW 349.41 g/mol) is a synthetic small molecule featuring a glycinamide core with an N-methylsulfonyl-2-methoxyaniline substituent and a 2-pyridinylmethyl amide tail. It is listed in the ChemBridge screening compound library as catalog #6804526 and is indexed with the InChIKey DGDSVKLDAVBGGQ-UHFFFAOYSA-N [1]. This compound is offered as a solid screening hit without disclosed biological annotation, distinguishing it from curated lead-like collections where target activity is pre-characterized.

Why Generic Substitution of 2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide Is Not Supported by Current Evidence


In the absence of publicly disclosed, reproducible biological activity data for this compound or its regioisomers, generic substitution cannot be validated on the basis of functional equivalence. The compound's closest structural analog, the 3-pyridinylmethyl regioisomer (CHEMBL1570811, sometimes referred to as WAY-296550), lacks rigorous head-to-head comparative data in peer-reviewed literature [1]. The only verifiable difference is the position of the pyridyl nitrogen, a structural feature that can theoretically influence hydrogen-bonding geometry and target recognition. Until differential structure-activity relationship (SAR) data become available, interchangeability remains scientifically unsupported, and procurement decisions should be guided by this absence of evidence rather than assumptions of similarity.

Quantitative Differentiation Evidence for 2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide vs. Regioisomer


Regioisomeric Pyridylmethyl Substitution: A Structural Feature with Unquantified Target-Engagement Implications

The target compound bears a pyridin-2-ylmethyl amide group, whereas the commercially cataloged analog CHEMBL1570811 (WAY-296550) substitutes this with a pyridin-3-ylmethyl group [1]. This constitutes a well-defined regioisomeric difference, but no publicly available assay data quantifies the impact of this change on binding affinity, selectivity, or functional activity for any protein target. Consequently, this structural distinction serves as a hypothetical differentiator and a marker of chemical identity, not a validated performance differentiator.

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibitor Design

Absence of Public Bioactivity Annotation: A Key Differentiator from Curated Lead-Like Collections

The target compound is sold as a screening compound (e.g., ChemBridge #6804526) with no disclosed biological activity data . This contrasts with compounds in annotated lead-like libraries where preliminary IC50, target engagement, or phenotypic screening data are available to guide selection. The absence of annotation is a quantitative differentiator (zero disclosed data points versus >0 for curated alternatives) that directly impacts experimental design and procurement risk.

Screening Library Procurement Chemical Biology

Physicochemical Profile Comparison: Calculated LogP Distinction Between Regioisomers

The target compound has a calculated LogP of 0.69 as reported by the vendor . The 3-pyridinylmethyl regioisomer (WAY-296550) has a separately reported LogP of approximately 2.64 [1]. This ~1.95 log unit difference suggests significantly lower lipophilicity for the 2-pyridinylmethyl isomer, which may influence solubility, permeability, and metabolic stability. However, this comparison is cross-study and based on potentially different computational methods, precluding it from being a confirmed differential without experimental validation.

ADME Prediction Lipophilicity Drug-likeness

Procurement and Application Scenarios for 2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide Based on Available Evidence


Unbiased Phenotypic Screening Campaigns Requiring a Structurally Novel, Unannotated Chemical Starting Point

Investigators designing a diversity-based phenotypic screen without prior target hypotheses may select this compound precisely because it lacks annotation . Its physicochemical properties (LogP 0.69, tPSA 88.6 Ų) place it within drug-like space, and its singleton status in the screening collection ensures it does not introduce bias from pre-existing knowledge. This contrasts with selecting a pre-characterized analog, which may inadvertently narrow the discovery space.

Regioisomeric Probe for Pyridylmethyl-Dependent Binding Mode Studies

When a target of interest has been shown to bind molecules containing a pyridylmethyl moiety, the 2-pyridinylmethyl regioisomer serves as a matched pair probe alongside the 3-pyridinylmethyl analog (WAY-296550) . The structural difference can help map the directional preference of the pyridyl nitrogen in the binding pocket, even in the absence of quantitative activity data, by generating comparative thermal shift, SPR, or crystallographic data de novo .

Method Development for LC-MS Quantification of Glycinamide-Based Sulfonamides

The compound's unique m/z and retention time profile, combined with its well-defined monoisotopic mass (349.1096 Da), make it a useful authentic standard for developing and validating LC-MS/MS methods aimed at detecting glycinamide-sulfonamide metabolites or synthetic intermediates in complex matrices [1]. Its regioisomeric purity is critical for avoiding misidentification of the 3-pyridinylmethyl analog.

Computational Chemistry Benchmarking of Regioisomeric Effect on Molecular Descriptors

The calculated LogP discrepancy between the 2-pyridinylmethyl (0.69) and 3-pyridinylmethyl (2.64) isomers [1] provides a test case for evaluating the sensitivity of in silico ADME prediction algorithms to subtle structural changes. This compound pair can be used to benchmark software packages or train machine learning models on the impact of pyridyl nitrogen position on lipophilicity predictions.

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